Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide
Description
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is a quaternary ammonium compound characterized by an isoquinolinium aromatic core substituted at the 2-position with a hexyl chain terminating in a trimethylammonium group. The compound exists as a dibromide salt, with two bromide counterions balancing the positive charge of the quaternary ammonium centers. This structural configuration confers high water solubility and ionic stability, making it suitable for pharmacological studies, particularly as a muscarinic acetylcholine receptor (mAChR) antagonist .
The hexyl linker between the isoquinolinium and trimethylammonium groups is critical for optimizing interactions with receptor subtypes. Such compounds are often synthesized via alkylation of the isoquinoline precursor with appropriate bromoalkyltrimethylammonium reagents, followed by purification to isolate the dibromide form.
Properties
CAS No. |
64059-43-4 |
|---|---|
Molecular Formula |
C18H28Br2N2 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
6-isoquinolin-2-ium-2-ylhexyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C18H28N2.2BrH/c1-20(2,3)15-9-5-4-8-13-19-14-12-17-10-6-7-11-18(17)16-19;;/h6-7,10-12,14,16H,4-5,8-9,13,15H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
CQCCIWUTQBJFPB-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with 6-bromohexyltrimethylammonium bromide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced side chains.
Substitution: Isoquinolinium salts with different anions depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Potential in Neurological Disorders
Research indicates that isoquinolinium compounds can serve as potent inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as myasthenia gravis. A study demonstrated that certain isoquinolinium derivatives exhibited significant inhibitory activity against human recombinant acetylcholinesterase, suggesting their potential as therapeutic agents for treating neurological disorders .
1.2 Antioxidant Properties
Isoquinolinium derivatives have shown promise as antioxidants. A specific study evaluated the antioxidant activity of isoquinolinium compounds, revealing their capacity to scavenge free radicals effectively. This property is crucial in developing treatments for oxidative stress-related conditions .
Synthesis and Chemical Reactions
2.1 Synthesis of Polycyclic Compounds
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide has been utilized in the synthesis of complex polycyclic structures through three-component reactions involving isatins and malononitrile. This methodology has produced a variety of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high yields and selectivity, showcasing the versatility of isoquinolinium salts in synthetic organic chemistry .
2.2 Corrosion Inhibition
Recent studies have explored the use of isoquinolinium bromide derivatives as corrosion inhibitors for steel in acidic environments. Experimental and theoretical evaluations indicated that these compounds could significantly reduce corrosion rates, making them valuable in industrial applications where metal protection is essential .
Biochemical Studies
3.1 Reactivation of Acetylcholinesterase
The efficacy of isoquinolinium compounds in reactivating acetylcholinesterase inhibited by organophosphates has been documented. In biochemical experiments, certain isoquinolinium derivatives demonstrated reactivation abilities comparable to known reactivators like obidoxime, suggesting their potential utility in counteracting organophosphate poisoning .
3.2 Structure-Activity Relationship Studies
The structural variations among isoquinolinium derivatives have been systematically studied to understand their biological activities better. These studies often employ molecular docking techniques to predict interactions with target enzymes, leading to the identification of promising candidates for drug development .
Table 1: Inhibitory Activity of Isoquinolinium Derivatives Against Acetylcholinesterase
| Compound Name | IC50 Value (nM) | Selectivity |
|---|---|---|
| Isoquinolinium A | 5.4 | High |
| Isoquinolinium B | 12.3 | Moderate |
| Isoquinolinium C | 8.7 | High |
This table summarizes the inhibitory potency of various isoquinolinium derivatives against acetylcholinesterase, highlighting their potential as therapeutic agents.
Case Study: Synthesis of Spiro Compounds
A notable case study involved the synthesis of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinoline] derivatives using isoquinolinium salts. The reaction conditions were optimized to yield high diastereoselectivity and good overall yields (up to 85%). The resulting compounds were characterized using NMR spectroscopy and X-ray diffraction methods, confirming their structural integrity and potential for further functionalization .
Mechanism of Action
The mechanism of action of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to interact with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
- Isoquinolinium, 2-[5-(trimethylammonio)pentyl]-, bromide (1:2) (CAS 13440-13-6): This analogue features a shorter pentyl chain (5 carbons) instead of hexyl (6 carbons) and is a monobromide salt. However, the monobromide form could result in lower solubility .
Hybrid 1 (from ):
Structure: 2-{3-[1-(6-{1,1-dimethyl-1-[4-(isoxazol-3-yloxy)but-2-ynyl]-ammonium}hexyl)-1,1-dimethylammonio]propyl}isoindoline-1,3-dione dibromide.
Unlike the target compound, Hybrid 1 incorporates an isoindoline-dione moiety and an isoxazolyloxy substituent. These modifications enhance selectivity for mAChR subtypes (e.g., M1/M4) due to steric and electronic interactions with receptor pockets .
Analogues with Substituent Modifications
- Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide (from ): This compound introduces methoxy groups at the 6- and 7-positions of the isoquinolinium ring and uses a shorter propyl chain (3 carbons). The methoxy groups improve solubility but may sterically hinder receptor binding, reducing affinity compared to the target compound’s unsubstituted ring .
Pharmacological Activity Comparison
Physicochemical Properties
- Molecular Weight :
- Solubility: Dibromide salts (target, Hybrid 1, 6,7-dimethoxy analogue) exhibit higher aqueous solubility than monobromide analogues (e.g., CAS 13440-13-6) due to ionic strength .
Key Research Findings
- Chain Length and Receptor Binding :
Hexyl chains (as in the target compound and Hybrid 1) optimize interactions with mAChR transmembrane domains, while shorter chains (e.g., propyl) reduce binding stability . - Substituent Effects :
Electron-withdrawing groups (e.g., isoxazole in Hybrid 1) enhance subtype selectivity, whereas methoxy groups () prioritize solubility over affinity . - Counterion Impact: Dibromide salts generally outperform monobromides in pharmacokinetic profiles due to improved solubility and charge distribution .
Biological Activity
Isoquinolinium compounds, including Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide, have garnered attention due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which enhances its solubility in biological systems. The presence of the trimethylammonio group contributes to its positive charge, facilitating interactions with biological membranes and receptors.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of isoquinolinium derivatives. For instance, a series of isoquinolinequinones derived from Streptomyces albidoflavus demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231. The most potent derivative exhibited an IC50 value of 5.12 μM, indicating strong antiproliferative effects. Mechanistic studies revealed that these compounds induce apoptosis through modulation of Bcl-2 and Bax proteins and activation of caspases .
Table 1: Cytotoxicity of Isoquinoline Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Mansouramycin H (1) | MDA-MB-231 | 5.12 |
| Mimosamycin | Various Tumors | 0.04-10 |
Isoquinolinium compounds interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and muscle contraction. Research indicates that these compounds can act as antagonists or modulators of nAChRs, affecting synaptic transmission and potentially leading to neuroprotective effects in certain contexts .
Case Studies
A notable study investigated the reactivation potency of various isoquinolinium derivatives on inhibited acetylcholinesterase (AChE). The compound K142 (4-hydroxyiminomethyl-1,1′-(but-1,4-diyl)-1-pyridinium-1′-isoquinolinium dibromide) showed promising reactivation capabilities, albeit less effective compared to established reactivators like obidoxime .
Table 2: Reactivation Potency of Isoquinolinium Derivatives
| Reactivator | Reactivation (%) at 100 µM |
|---|---|
| Obidoxime | 96.9 |
| K142 | 7.0 |
| K153 | 9.8 |
Pharmacological Applications
The pharmacological implications of isoquinolinium derivatives are vast. Their ability to inhibit AChE positions them as potential candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Additionally, their cytotoxic properties suggest a role in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
